5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride, with the CAS number 351183-88-5, is a potent antagonist of the kappa-opioid receptor. This compound is distinguished by its high selectivity and efficacy, making it an essential tool in pharmacological research focused on opioid receptors and their physiological implications. It is primarily utilized in studies related to pain management and addiction treatment due to its unique properties and interactions with opioid systems .
5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride is classified as an indolomorphinan derivative. Its classification as a kappa-opioid receptor antagonist positions it within the broader category of opioid receptor modulators, which are critical in understanding pain pathways and addiction mechanisms .
The synthesis of 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride involves several key steps:
These steps typically employ standard organic synthesis techniques such as protecting group strategies and selective functional group transformations .
The synthetic route generally requires careful control of reaction conditions and purification processes. Techniques like recrystallization and chromatography are commonly used to isolate the final product with high purity levels (typically above 98%) .
The molecular formula for 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride is . The structure features multiple functional groups that contribute to its biological activity:
The molecular weight of this compound is approximately 544.47 g/mol. Structural data can be visualized through chemical databases such as PubChem or ChemSpider .
5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are typically maintained to minimize side reactions during synthesis .
The mechanism of action for 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride primarily involves its interaction with kappa-opioid receptors in the central nervous system. By binding to these receptors, it inhibits their activation by endogenous opioids or other agonists.
This antagonistic action can lead to modulation of pain perception and influence behaviors associated with addiction. Research indicates that compounds like this one can alter feeding behavior and other physiological responses in animal models .
The compound is typically presented as a crystalline solid with high purity levels (≥98%). It is soluble in various organic solvents but may have limited solubility in water due to its complex structure.
The chemical stability of 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride is influenced by factors such as pH and temperature. It should be stored under controlled conditions to maintain its integrity .
This compound has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3